molecular formula C26H30N4O3 B13108006 (R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one

(R)-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one

Cat. No.: B13108006
M. Wt: 446.5 g/mol
InChI Key: WFMXEEPSEBBFMS-HXUWFJFHSA-N
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Description

®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrimidinone core, a piperidine ring, and phenyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the pyrimidinone core, the introduction of the piperidine ring, and the attachment of the phenyl groups. Key steps may include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving suitable precursors.

    Attachment of Phenyl Groups: Phenyl groups can be introduced through substitution reactions using phenyl halides or other phenyl-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated phenyl compounds and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Chemical Biology: It can be used as a probe to investigate cellular processes and molecular mechanisms.

    Industrial Chemistry: Its unique chemical properties may make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives, piperidine-containing compounds, and phenyl-substituted molecules.

Uniqueness

    Structural Features: The combination of a pyrimidinone core, piperidine ring, and phenyl groups gives it unique chemical properties.

    Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to distinct therapeutic effects.

Conclusion

®-3-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-6-(phenylamino)pyrimidin-4(3H)-one is a compound with significant potential in various scientific fields. Its complex structure and diverse reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

6-anilino-3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]pyrimidin-4-one

InChI

InChI=1S/C26H30N4O3/c1-20(21-8-4-2-5-9-21)16-24(31)29-14-12-26(33,13-15-29)18-30-19-27-23(17-25(30)32)28-22-10-6-3-7-11-22/h2-11,17,19-20,28,33H,12-16,18H2,1H3/t20-/m1/s1

InChI Key

WFMXEEPSEBBFMS-HXUWFJFHSA-N

Isomeric SMILES

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC3=CC=CC=C3)O)C4=CC=CC=C4

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC(=CC2=O)NC3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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